7-Methyloctan-3-one
Overview
Description
7-Methyloctan-3-one is a chemical compound that is of interest in various fields, including organic chemistry and fragrance industry. While the provided papers do not directly discuss 7-Methyloctan-3-one, they do provide insights into closely related compounds and their properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of compounds related to 7-Methyloctan-3-one can be complex, involving multiple steps and specific conditions. For example, the synthesis of 6-Methyloctan-3-one, a compound with a similar structure, was achieved through a regioselective carbonylation of 1-alkenes using a catalyst system composed of Et2Zn and TaCl5. This process required careful control of temperature and the use of a dry argon atmosphere to yield the desired product in high purity and yield .
Molecular Structure Analysis
The molecular structure of compounds similar to 7-Methyloctan-3-one is characterized by the presence of methyl groups and a ketone functional group. The structure of 6-Methyloctan-3-one was confirmed using various spectroscopic methods, including IR, PMR, and 13C NMR, as well as GC-MS, which are standard techniques for determining molecular structures .
Chemical Reactions Analysis
Chemical reactions involving compounds with structures similar to 7-Methyloctan-3-one can be quite diverse. For instance, the [1,7] sigmatropic rearrangement of 7-methylocta-1,3(Z),5(Z)-triene, a compound with a related structure, involves a first-order process with significant kinetic isotope effects, indicating a substantial tunneling component for the hydrogen migration . This type of reaction is temperature-dependent and requires precise activation parameters for successful completion.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Methyloctan-3-one can be inferred from related compounds. For example, 3,7-dimethyl-7-methoxyoctan-2-ol, which shares some structural similarities, belongs to the fragrance structural group of branched chain saturated alcohols. These compounds typically have one hydroxyl group per molecule and a carbon chain with one or several methyl side chains, which can influence their physical properties, such as solubility and boiling point, as well as their chemical reactivity .
Scientific Research Applications
Antifungal Activity
7-Methyloctan-3-one has demonstrated notable antifungal properties. In a study focused on synthesizing new bioactive compounds, it was revealed that this compound exhibited promising antifungal activity against selected fungal strains (Abu-Izneid et al., 2018).
Synthesis and Chemical Application
The compound has been involved in the synthesis of various chemical structures. For instance, it was used in the intramolecular Prins cyclisations for the stereoselective synthesis of bicyclic tetrahydropyrans (Elsworth & Willis, 2008). Additionally, it has been identified as a component in the alarm pheromone of ants, leading to its synthetic replication for research purposes (Sultanov et al., 2015).
Antioxidant Activities
The antioxidant properties of 7-Methyloctan-3-one have been investigated, particularly in the context of its derivative, 7-methyl-1-phenyloctan-1-one. This compound showed potent antioxidant activity, comparable to standard antioxidants like ascorbic acid (Kedar et al., 2010).
Biological Applications
This compound has also been explored in biological contexts. For instance, the adenosine receptor antagonist 7-Methylxanthine, a related compound, has been studied for its effects on the refractive changes in rhesus monkeys, suggesting its therapeutic potential in myopia progression (Hung et al., 2018).
Synthetic Pathways and Molecular Research
Research on 7-Methyloctan-3-one also extends to its role in synthetic pathways and molecular research. For example, it has been included in studies related to the synthesis of complex molecules and compounds for potential pharmaceutical applications (Hofmann et al., 2000).
properties
IUPAC Name |
7-methyloctan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-4-9(10)7-5-6-8(2)3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPXLLKTJMWBGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278593 | |
Record name | 7-methyloctan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyloctan-3-one | |
CAS RN |
5408-57-1 | |
Record name | 7-Methyl-3-octanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5408-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 8342 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC8342 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-methyloctan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyloctan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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